molecular formula C16H15BrN2O5S2 B405459 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine CAS No. 321579-23-1

2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine

Katalognummer: B405459
CAS-Nummer: 321579-23-1
Molekulargewicht: 459.3g/mol
InChI-Schlüssel: LCEPVUQLAOPTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring

Eigenschaften

CAS-Nummer

321579-23-1

Molekularformel

C16H15BrN2O5S2

Molekulargewicht

459.3g/mol

IUPAC-Name

2-(5-bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H15BrN2O5S2/c1-24-15-6-5-11(17)9-14(15)16-18(7-8-25-16)26(22,23)13-4-2-3-12(10-13)19(20)21/h2-6,9-10,16H,7-8H2,1H3

InChI-Schlüssel

LCEPVUQLAOPTHT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine in the presence of a suitable catalyst.

    Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group can be added via sulfonyl chloride in the presence of a base.

    Nitration: The nitro group can be introduced through nitration using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the nitro and sulfonyl groups.

    3-(3-Nitrophenyl)-1,3-thiazolidine: Lacks the bromo and methoxy groups.

    2-(5-Bromo-2-methoxyphenyl)-3-phenylsulfonyl-1,3-thiazolidine: Lacks the nitro group.

Uniqueness

The unique combination of bromine, methoxy, nitro, and sulfonyl groups in 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine provides it with distinct chemical properties and potential applications that are not shared by its similar counterparts. This makes it a valuable compound for research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.